![molecular formula C14H19N3O B2713522 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine CAS No. 2097900-04-2](/img/structure/B2713522.png)
1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine”, also known as CPPP, is a heterocyclic compound that belongs to the class of piperazine derivatives. It has been used in the synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine, focusing on six unique applications:
Pharmaceutical Development
1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating conditions such as neurological disorders and cancer .
Neuropharmacology
In neuropharmacology, this compound is being investigated for its effects on the central nervous system. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a promising candidate for studying and potentially treating neurological diseases like Alzheimer’s, Parkinson’s, and depression .
Antimicrobial Research
The compound’s structure lends itself to antimicrobial research, where it is being tested for its efficacy against various bacterial and fungal pathogens. Its potential to inhibit the growth of harmful microorganisms could lead to the development of new antibiotics or antifungal agents.
Chemical Biology
In the field of chemical biology, 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine is used as a molecular probe to study biological processes. Its ability to bind to specific proteins or nucleic acids allows researchers to investigate cellular mechanisms and pathways, providing insights into disease progression and potential therapeutic targets .
Medicinal Chemistry
Medicinal chemists are exploring this compound for its potential to serve as a scaffold for designing new drugs. Its chemical properties and reactivity make it a versatile building block for synthesizing a variety of bioactive molecules. This application is crucial for the development of drugs with improved efficacy and reduced side effects .
properties
IUPAC Name |
cyclopropyl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-3-2-4-13(15-11)16-7-9-17(10-8-16)14(18)12-5-6-12/h2-4,12H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYRKQJIDIQJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.